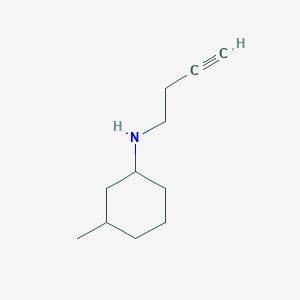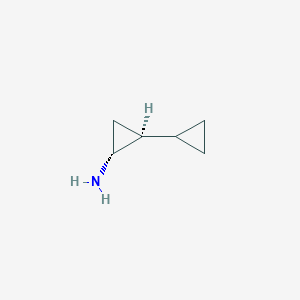
(1R,2S)-2-Cyclopropylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Cyclopropylcyclopropan-1-amine is a chiral amine compound characterized by its unique cyclopropyl groups The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Cyclopropylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. This process can be achieved using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the alkylation of glycine derivatives followed by cyclization. The use of metal catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Cyclopropylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopropyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, and substituted cyclopropylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-2-Cyclopropylcyclopropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,2S)-2-Cyclopropylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: Similar in structure but contains a vinyl group instead of a cyclopropyl group.
(1R,2S)-2-Phenylcyclopropanaminium: Contains a phenyl group, differing in its aromaticity and potential biological activity.
Uniqueness
(1R,2S)-2-Cyclopropylcyclopropan-1-amine is unique due to its dual cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying stereochemistry and developing new synthetic methodologies .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1R,2S)-2-cyclopropylcyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6+/m0/s1 |
InChI Key |
SZVQRCAIAVDYOF-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2N |
Canonical SMILES |
C1CC1C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


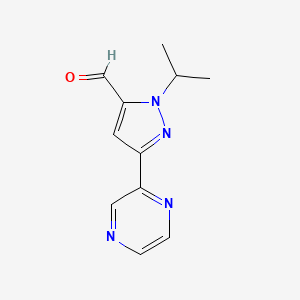
![4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine](/img/structure/B13339414.png)
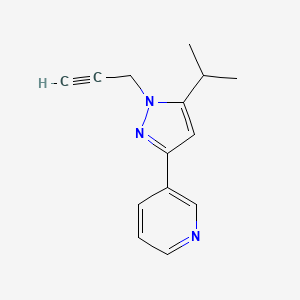

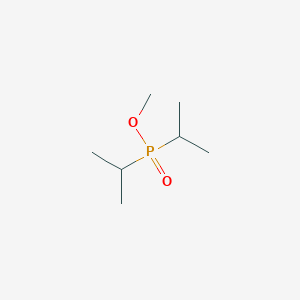
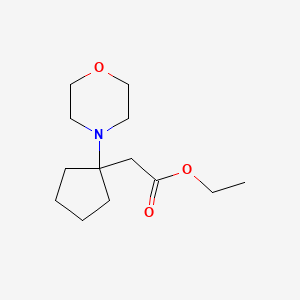
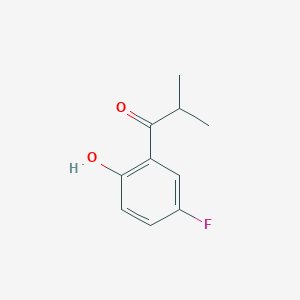
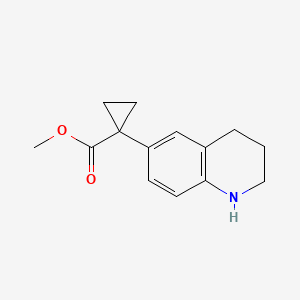
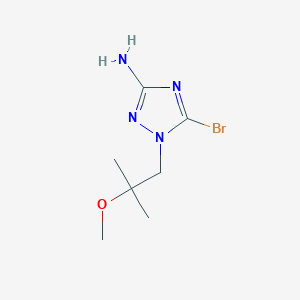
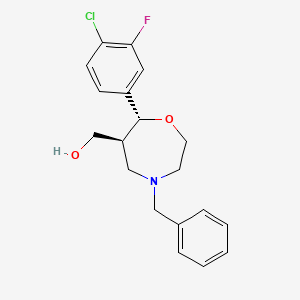
![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
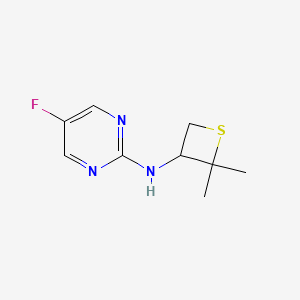
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)
